molecular formula C16H26N2O B358758 Diethyl-(4-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine CAS No. 510723-76-9

Diethyl-(4-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine

Cat. No.: B358758
CAS No.: 510723-76-9
M. Wt: 262.39g/mol
InChI Key: NGJVPKOSAHIGHX-UHFFFAOYSA-N
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Description

Diethyl-(4-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine is a synthetic organic compound with the molecular formula C16H26N2O and a molecular weight of 262.4 g/mol . This compound is notable for its complex structure, which includes a tetrahydrofuran ring, an amine group, and a phenyl ring. It is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl-(4-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine typically involves multiple steps:

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the acid-catalyzed cyclization of 1,4-butanediol.

    Attachment of the Amino Group: The amino group is introduced via reductive amination, where the tetrahydrofuran ring is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Formation of the Phenyl Ring: The phenyl ring is typically introduced through a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride.

    Final Coupling: The final step involves coupling the tetrahydrofuran-amino intermediate with the phenyl ring under basic conditions to form the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides.

    Reduction: Reduction reactions can convert the amine group to a more reduced state, such as an amine or imine.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution typically uses reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride.

Major Products

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Diethyl-(4-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Diethyl-(4-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, potentially altering their activity. The tetrahydrofuran ring and amine group are crucial for its binding affinity and specificity. Pathways involved may include signal transduction and metabolic pathways, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

    Diethyl-(4-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine: shares similarities with other amine-containing compounds such as:

Uniqueness

What sets this compound apart is its unique combination of a tetrahydrofuran ring and a phenyl ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N,N-diethyl-4-[(oxolan-2-ylmethylamino)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-3-18(4-2)15-9-7-14(8-10-15)12-17-13-16-6-5-11-19-16/h7-10,16-17H,3-6,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJVPKOSAHIGHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CNCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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